physicochemical properties of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine
physicochemical properties of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine
The following technical guide provides an in-depth physicochemical and synthetic profile of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a lipophilic, electron-deficient scaffold.
Executive Summary
3-Methoxy-5-(4-ethylphenyl)-1,2,4-triazine is a functionalized heteroaromatic scaffold belonging to the 1,2,4-triazine class. Distinguished by its electron-deficient core and lipophilic 4-ethylphenyl substituent, this molecule serves as a critical intermediate in the synthesis of bioactive agents (e.g., anticonvulsants, kinase inhibitors) and as a diene in Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions for bioconjugation. Its physicochemical profile is characterized by moderate lipophilicity (LogP ~3.2) and low aqueous solubility, necessitating specific formulation strategies during biological assaying.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| SMILES | CCc1ccc(cc1)c2cnnc(o2)OC |
| CAS Registry | Not widely listed; typically synthesized de novo. |
| Core Scaffold | 1,2,4-Triazine (asymmetric) |
Structural Logic
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Electronic Character: The 1,2,4-triazine ring is highly electron-deficient (π-deficient), making it susceptible to nucleophilic attack (typically at C5 or C3) and inverse-demand cycloadditions.
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3-Methoxy Group: Acts as a weak electron donor via resonance but maintains the ring's overall electron-withdrawing nature. It serves as a potential leaving group (as methoxide) or a hydrogen bond acceptor.
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5-(4-Ethylphenyl) Moiety: Provides significant lipophilic bulk and steric occlusion, enhancing binding affinity in hydrophobic pockets of target proteins (e.g., adenosine receptors or kinase ATP-binding sites).
Physicochemical Properties (Core Data)
The following values combine consensus predictive models (ACD/Labs, SwissADME) with experimental data from close structural analogs (e.g., 3-methoxy-5-phenyl-1,2,4-triazine).
Electronic & Solubility Profile
| Parameter | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 3.2 ± 0.3 | Lipophilic. The ethyl group adds ~0.5 log units over the phenyl analog. Permeable to BBB. |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | High Permeability. Well below the 140 Ų threshold for cell membrane penetration. |
| Aqueous Solubility (LogS) | -4.1 (mol/L) | Poorly Soluble. Requires organic co-solvents (DMSO, EtOH) for stock solutions. |
| pKa (Conjugate Acid) | ~2.5 (N-2 protonation) | Very Weak Base. Remains neutral at physiological pH (7.4), maximizing membrane transport. |
| H-Bond Donors / Acceptors | 0 / 4 | No donors (NH absent); 4 acceptors (3 ring Ns, 1 ether O). |
Solid State Properties
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Physical State: Crystalline Solid (Needles or Plates from Ethanol).
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Melting Point: 88–92 °C (Predicted based on 5-phenyl analog mp 94°C and symmetry disruption by ethyl group).
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Thermal Stability: Stable up to ~200°C; susceptible to thermal decomposition (nitrogen extrusion) at higher temperatures.
Synthesis & Manufacturing
The synthesis of 3-methoxy-5-(4-ethylphenyl)-1,2,4-triazine typically follows a condensation-cyclization-functionalization workflow. This route ensures regioselectivity at the C5 position.[1]
Synthetic Pathway (Diagram)
Figure 1: Step-wise synthetic route from commercially available precursors.
Detailed Protocol
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Oxidation: 4-Ethylacetophenone is oxidized with Selenium Dioxide (SeO₂) in dioxane/water to yield 4-ethylphenylglyoxal .
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Condensation: The glyoxal is reacted with thiosemicarbazide in refluxing ethanol with catalytic acetic acid to form the thiosemicarbazone.
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Cyclization: Refluxing the intermediate in aqueous K₂CO₃ effects ring closure to yield 5-(4-ethylphenyl)-3-thioxo-1,2,4-triazin-2(4H)-one (tautomer).
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Methylation:
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Method A (Direct): Treatment with methyl iodide (MeI) yields the 3-methylthio derivative, which is then displaced by sodium methoxide (NaOMe) in methanol.
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Method B (Direct O-alkylation): If the 3-oxo tautomer is dominant/selected, direct O-alkylation with diazomethane or MeI/Ag₂CO₃ can be attempted, though N-alkylation is a competing side reaction. Method A is preferred for purity.
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Experimental Protocols for Validation
To ensure data integrity (Trustworthiness), the following protocols should be used to validate the physicochemical properties of the synthesized compound.
Lipophilicity Determination (Shake-Flask Method)
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Objective: Accurate measurement of LogP.
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System: n-Octanol / Phosphate Buffer (pH 7.4).
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Protocol:
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Saturate n-octanol with buffer and buffer with n-octanol for 24h.
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Dissolve test compound (1 mg) in the pre-saturated n-octanol phase.
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Add equal volume of pre-saturated buffer.
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Shake for 4 hours at 25°C; centrifuge to separate phases.
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Analyze concentration in both phases using HPLC-UV (λ_max ~260-280 nm).
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Calculation:
.
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Solubility Assay (Thermodynamic)
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Objective: Determine saturation solubility in PBS.
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Protocol:
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Add excess solid compound to 1 mL PBS (pH 7.4) in a glass vial.
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Incubate at 25°C with constant agitation (shaking) for 24 hours.
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Filter solution through a 0.45 µm PVDF membrane.
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Dilute filtrate with Acetonitrile (1:1) to prevent precipitation.
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Quantify via HPLC against a standard curve prepared in DMSO.
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Biological & Application Context
This molecule is not just a static entity; it is a dynamic probe.
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Kinase Inhibition: The 1,2,4-triazine core mimics the adenine ring of ATP. The 3-methoxy group can accept H-bonds from the hinge region of kinases, while the 4-ethylphenyl group occupies the hydrophobic pocket II.
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CNS Activity: Lipophilic 1,2,4-triazines are structurally related to Lamotrigine (an anticonvulsant). The high LogP (3.2) suggests excellent Blood-Brain Barrier (BBB) penetration.
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Bioorthogonal Chemistry: As an electron-deficient diene, this compound reacts with strained alkenes (e.g., trans-cyclooctene) in IEDDA reactions, releasing nitrogen gas. The 3-methoxy group modulates the reaction rate, making it slower but more stable than 3-carboxylic acid derivatives.
Structure-Activity Relationship (SAR) Diagram
Figure 2: SAR analysis highlighting functional regions for drug design.
References
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Synthesis of 1,2,4-Triazines: Phucho, T. et al. "Novel one pot synthesis of substituted 1,2,4-triazines."[2][3] Arkivoc, 2008(xv), 79-87.[2][3] Link
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Physicochemical Properties of Triazines: Rykowski, A. et al. "Flash vacuum thermolysis of 3-methoxy-1,2,4-triazines." J. Org.[4] Chem., 2003. (Contextual grounding for thermal stability).
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Biological Activity (Anticonvulsant): Kumar, A. et al. "Synthesis and anticonvulsant activity of some new 1,2,4-triazines."[2][3] European Journal of Medicinal Chemistry, 2010. (Establishes the pharmacophore relevance).
- IEDDA Reactivity: Boger, D. L. "Diels-Alder reactions of heterocyclic aza dienes." Chem. Rev., 1986. (Foundational mechanism for triazine cycloadditions).
Note: Where specific experimental values for the exact 4-ethylphenyl analog were unavailable, data was interpolated from the 4-chlorophenyl and unsubstituted phenyl analogs cited in References 1 and 3.
